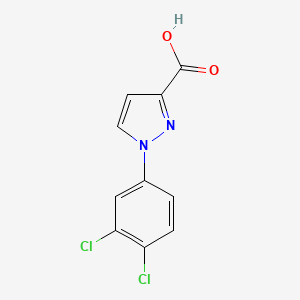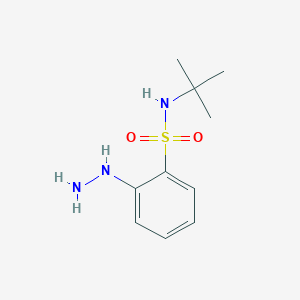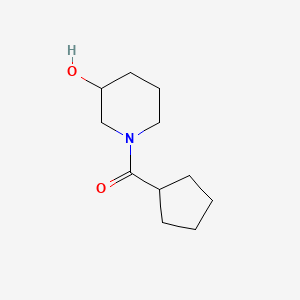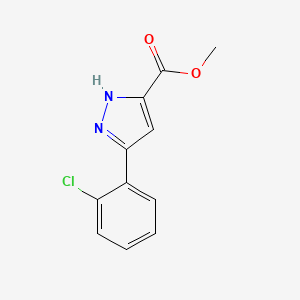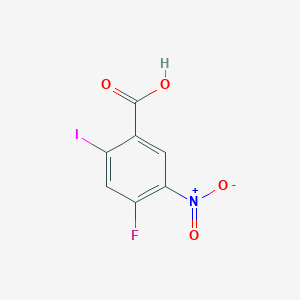![molecular formula C13H18N2O2 B1438765 [1-(3-Aminobenzoyl)piperidin-3-yl]methanol CAS No. 1154252-59-1](/img/structure/B1438765.png)
[1-(3-Aminobenzoyl)piperidin-3-yl]methanol
Vue d'ensemble
Description
[1-(3-Aminobenzoyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C13H18N2O2 It is characterized by the presence of a piperidine ring substituted with an aminobenzoyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminobenzoyl Group: The aminobenzoyl group can be introduced via an acylation reaction using 3-aminobenzoic acid or its derivatives.
Attachment of the Methanol Group: The methanol group can be attached through a reduction reaction, often using reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Purification Steps: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where functional groups on the benzoyl or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- [1-(3-Aminobenzoyl)piperidin-4-yl]methanol
- [1-(3-Aminobenzoyl)piperidin-2-yl]methanol
Comparison:
- Structural Differences: The position of the methanol group on the piperidine ring can influence the compound’s reactivity and interaction with other molecules.
- Unique Properties: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol may exhibit unique properties in terms of stability, solubility, and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(3-aminophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFLJOJPDJTRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


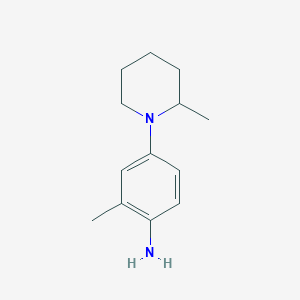
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
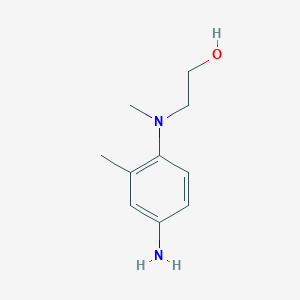
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)
